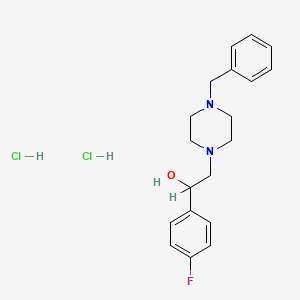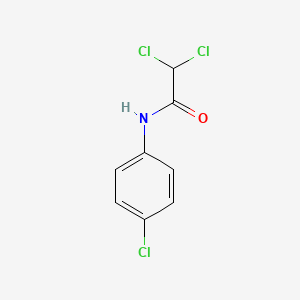![molecular formula C22H18N2 B11973416 9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine CAS No. 35975-08-7](/img/structure/B11973416.png)
9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 9,14-Diméthyl-9,14-dihydrodibenzo[a,c]phénazine est un composé organique de formule moléculaire C22H18N2. Elle appartient à la famille des phénazines, connue pour ses nombreuses applications dans divers domaines, notamment la chimie, la biologie et la science des matériaux. Ce composé se caractérise par sa structure unique, qui comprend deux groupes méthyles et un noyau dihydrodibenzo[a,c]phénazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 9,14-Diméthyl-9,14-dihydrodibenzo[a,c]phénazine implique généralement la réaction de la phénanthrène-9,10-diamine avec des réactifs appropriés dans des conditions contrôlées. Une méthode courante utilise une réaction domino d'amination C-H catalysée par le cuivre/N-arylation d'Ullmann. Cette réaction implique l'utilisation de phénanthrène-9,10-diamine et d'iodures d'aryle en présence d'un catalyseur de cuivre . Les conditions de réaction sont optimisées pour obtenir des rendements élevés et une pureté du produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 9,14-Diméthyl-9,14-dihydrodibenzo[a,c]phénazine ne soient pas largement documentées, les principes de la synthèse organique à grande échelle peuvent être appliqués. Cela inclut l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et une meilleure évolutivité. L'utilisation de matières premières et de catalyseurs de haute pureté est essentielle pour garantir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 9,14-Diméthyl-9,14-dihydrodibenzo[a,c]phénazine subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent le convertir dans sa forme entièrement réduite.
Substitution : Elle peut subir des réactions de substitution aromatique nucléophile, en particulier aux positions adjacentes aux atomes d'azote.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Dérivés quinoniques.
Réduction : Dérivés de phénazine entièrement réduits.
Substitution : Divers dérivés de phénazine substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
La 9,14-Diméthyl-9,14-dihydrodibenzo[a,c]phénazine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Médecine : Des recherches sont en cours sur son utilisation potentielle comme agent anticancéreux en raison de sa capacité à s'intercaler dans l'ADN.
Mécanisme d'action
Le mécanisme d'action de la 9,14-Diméthyl-9,14-dihydrodibenzo[a,c]phénazine implique sa capacité à interagir avec diverses cibles moléculaires. Dans les systèmes biologiques, elle peut s'intercaler dans l'ADN, perturbant le processus de réplication et conduisant à la mort cellulaire. Ses propriétés photophysiques sont attribuées aux conformations dynamiques qu'elle adopte à l'état excité, qui impliquent une transition pliée-plane . Cette transition est cruciale pour sa fonction de sonde fluorescente et dans les applications électroniques.
Mécanisme D'action
The mechanism of action of 9,14-Dimethyl-9,14-dihydrodibenzo[a,c]phenazine involves its ability to interact with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. Its photophysical properties are attributed to the dynamic conformations it adopts in the excited state, which involve a bent-to-planar transition . This transition is crucial for its function as a fluorescent probe and in electronic applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- 9,14-Diphényl-9,14-dihydrodibenzo[a,c]phénazine
- Dérivés de 9,14-Diaryl-9,14-dihydrodibenzo[a,c]phénazine
Unicité
La 9,14-Diméthyl-9,14-dihydrodibenzo[a,c]phénazine est unique en raison de la présence de groupes méthyles, qui influencent sa réactivité chimique et ses propriétés photophysiques. Comparé à ses homologues diphényle et diaryle, le dérivé diméthyle présente des propriétés électroniques différentes, ce qui le rend adapté à des applications spécifiques dans la science des matériaux et la biologie .
Propriétés
Numéro CAS |
35975-08-7 |
|---|---|
Formule moléculaire |
C22H18N2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
9,14-dimethylphenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C22H18N2/c1-23-19-13-7-8-14-20(19)24(2)22-18-12-6-4-10-16(18)15-9-3-5-11-17(15)21(22)23/h3-14H,1-2H3 |
Clé InChI |
CPTLVAUSBLXAIQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N(C3=C1C4=CC=CC=C4C5=CC=CC=C53)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-5-cyclohexyl-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973340.png)


![(5Z)-3-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973351.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11973358.png)

![3-(4-bromophenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11973370.png)
![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B11973373.png)
![(2E)-2-[(4-fluorophenyl)methylidene]butanoic acid](/img/structure/B11973389.png)
![Tetramethyl 8-bromo-4a-methyl-4aH-pyrido[1,2-a]quinoline-1,2,3,4-tetracarboxylate](/img/structure/B11973398.png)
![4-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11973401.png)

![1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B11973413.png)

